molecular formula C15H16N2O3S2 B255290 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide

3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide

Cat. No. B255290
M. Wt: 336.4 g/mol
InChI Key: KASLOOWPEAMXLK-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide, also known as BZP, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. BZP is a synthetic compound that has been synthesized through a variety of methods.

Scientific Research Applications

3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent. This compound has also been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which may make it a potential treatment for oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth. Additionally, this compound has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has several advantages for lab experiments, including its synthetic accessibility, purity, and stability. However, this compound also has limitations, including its potential toxicity and lack of specificity for certain enzymes.

Future Directions

There are several future directions for 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide research. One direction is to further investigate the mechanisms of action of this compound, including its effects on other enzymes involved in cancer cell growth and inflammation. Another direction is to explore the potential of this compound as a chemotherapeutic agent in vivo. Additionally, future research could investigate the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been synthesized through a variety of methods, including the reaction of 2-aminothiophenol with benzaldehyde and ethyl acetoacetate, followed by the reaction with ethylene glycol. Another method involves the reaction of 2-aminothiophenol with benzaldehyde and malonic acid, followed by the reaction with ethylene glycol. The synthesis of this compound is a multi-step process that requires careful monitoring and purification to ensure the purity of the compound.

properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide

InChI

InChI=1S/C15H16N2O3S2/c18-9-7-16-13(19)6-8-17-14(20)12(22-15(17)21)10-11-4-2-1-3-5-11/h1-5,10,18H,6-9H2,(H,16,19)/b12-10-

InChI Key

KASLOOWPEAMXLK-BENRWUELSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCO

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCO

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCO

Origin of Product

United States

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